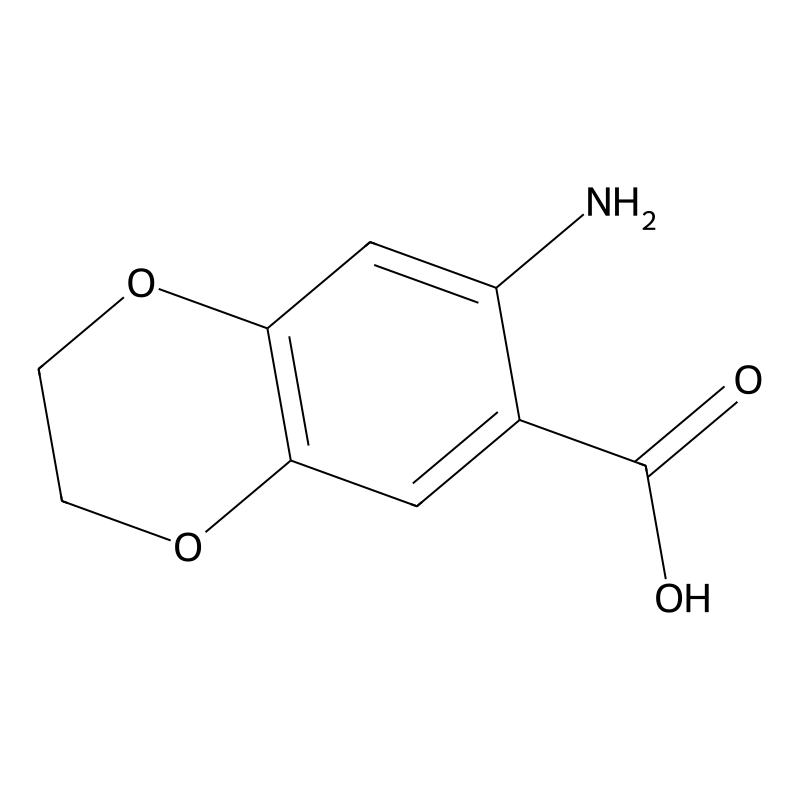

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzofuran Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Methods of Application: The synthesis of benzofuran compounds involves complex methods including free radical cyclization cascade and proton quantum tunneling.

Benzoxazepine Derivatives

Application Summary: Various benzoxazepine derivatives have been synthesized and characterized.

Results or Outcomes: Some benzoxazepine derivatives displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells.

1,2,4-Benzothiadiazine-1,1-dioxide Derivatives

Methods of Application: The synthesis of these compounds involves complex methods including various functional groups attached to the ring.

Results or Outcomes: Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide.

2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD)

Scientific Field: High-Energy-Density Material

Application Summary: TNBD is a completely nitrated aromatic ring 1,4-benzodioxane derivative.

Methods of Application: The synthesis of TNBD was developed with a yield of 81%.

Results or Outcomes: The detonation properties of TNBD calculated by the EXPLO 5 code were slightly superior in comparison to the standard high-energy material—tetryl.

Chiral 2,3-dihydro-1,4 Benzodioxane Derivatives

Application Summary: Chiral motifs of 2,3-dihydro-1,4 benzodioxane are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities.

Methods of Application: The synthesis of these compounds involves complex methods.

Results or Outcomes: Notable examples of such therapeutic agents include prosympal, dibozane, piperoxan, and doxazosin.

Indole Derivatives

Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Results or Outcomes: Indole derivatives have shown promising results in various biological activities.

1,2,4-Triazolopyrimidines

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound characterized by its unique bicyclic structure, which consists of a benzodioxine ring fused with a carboxylic acid and an amino group. The molecular formula for this compound is , and it has a molecular weight of approximately 195.17 g/mol. This compound is primarily utilized in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications .

- Oxidation: The compound can be oxidized to form various derivatives, including quinones.

- Reduction: The carboxylic acid group can be reduced to alcohols or other functional groups.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of N-substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.

This compound exhibits a range of biological activities, primarily attributed to its structural features:

- Pharmacological Properties: It has been noted for its α-adrenergic blocking, antipsychotic, anxiolytic, and hepatoprotective properties. These effects are mediated through interactions with specific molecular targets such as enzymes and receptors.

- Cellular Effects: The compound influences cellular functions by modulating signaling pathways and gene expression. It has been shown to affect the activity of enzymes involved in metabolic processes, potentially altering their catalytic efficiency.

- Therapeutic Potential: Due to its diverse activities, it is being investigated for potential applications in treating various conditions, including cancer and inflammatory diseases .

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be achieved through several methods:

- Enzymatic Resolution: One common approach involves using 1,4-benzodioxane-2-carboxylic acid methyl ester as a substrate. This substrate undergoes enzymatic resolution using engineered lipases from Candida antarctica to yield the desired compound.

- Cyclization Reactions: Another method includes the cyclization of catechol derivatives with appropriate amino and carboxylate precursors under controlled conditions, often employing catalysts to enhance yield and purity.

These methods highlight the compound's versatility as a building block in organic synthesis.

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications across different fields:

- Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals due to its unique structural properties.

- Biological Research: The compound is utilized in studying enzyme-substrate interactions and protein-ligand binding mechanisms.

- Industrial

Research into the interactions of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with various biomolecules has revealed its potential to modulate enzyme activity and influence cell signaling pathways. These interactions are crucial for understanding its pharmacological effects and therapeutic applications. Studies have shown that the compound can bind to specific enzymes or receptors, leading to altered cellular responses that may be beneficial in treating diseases.

Several compounds share structural similarities with 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | Similar benzodioxine core | Different carboxylic acid position affects reactivity |

| 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | Lacks amino group | Less biological activity due to missing functional group |

| 7-Hydroxy-2,3-dihydrobenzofuran | Similar ring structure | Exhibits different pharmacological properties |

These compounds exhibit varying degrees of biological activity based on their structural differences. The presence of both an amino group and a carboxylic acid in 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid enhances its reactivity and interaction potential compared to others in this class.